Daidzein-d6 is a deuterated form of daidzein, a naturally occurring isoflavone primarily found in soybeans and other legumes. [, , ] It serves as an important tool in scientific research, particularly in analytical chemistry and biological studies, due to its unique isotopic properties. Daidzein-d6 is commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of daidzein and its metabolites in various biological matrices. [, ]
Daidzein-d6 is derived from daidzein, which is an isoflavone. Isoflavones are a class of compounds known for their estrogenic activity and potential health benefits, including antioxidant properties and roles in hormone regulation. Daidzein itself is commonly extracted from soy products and has been studied for various biological activities, including its effects on cardiovascular health, bone density, and cancer prevention .
The synthesis of Daidzein-d6 typically involves the process of deuteration, where hydrogen atoms in the daidzein molecule are replaced with deuterium isotopes. One effective method for synthesizing Daidzein-d6 is through acid-catalyzed hydrogen-deuterium exchange using deuterated solvents such as D2O in the presence of catalysts like boron trifluoride (BF3) .
The molecular structure of Daidzein-d6 retains the core structure of daidzein, characterized by:
Daidzein-d6 can participate in various chemical reactions typical of isoflavones. These include:
The reactions often require specific catalysts and conditions to facilitate the desired transformations while maintaining the integrity of the deuterated sites.
Daidzein-d6 exhibits its biological effects primarily through interaction with estrogen receptors. Its mechanism can be summarized as follows:
Research indicates that daidzein can influence lipid metabolism and has potential implications for cardiovascular health through its action on peroxisome proliferator-activated receptors .
Daidzein-d6 finds extensive applications in scientific research:
Daidzein-d6 (CAS No. 291759-05-2) is a deuterated stable isotope derivative of the isoflavone daidzein, where six hydrogen atoms are replaced by deuterium atoms at specific molecular positions. Its chemical formula is C₁₅H₄D₆O₄, yielding a molecular weight of 260.27 g/mol—6.05 Da higher than its non-deuterated counterpart. The deuterium atoms are strategically incorporated at the ortho-positions of both phenolic rings, resulting in a symmetric labeling pattern as confirmed by its SMILES notation: O=C1C2=CC([2H])=C(O)C([2H])=C2OC=C1C3=C([2H])C([2H])=C(C([2H])=C3[2H])O [1].
Synthetic Approaches:
Analytical Verification:Mass spectrometry (MS) confirms isotopic purity through characteristic [M+H]⁺ ions at m/z 261.27, with a distinct 6-Da shift from daidzein (m/z 255.24). Nuclear magnetic resonance (NMR) further validates deuterium placement by attenuation of proton signals at labeled positions [1].
Table 1: Molecular Specifications of Daidzein-d6
| Property | Specification |
|---|---|
| Molecular Formula | C₁₅H₄D₆O₄ |
| CAS Number | 291759-05-2 |
| Molecular Weight | 260.27 g/mol |
| Deuterium Incorporation | 6 atoms (ortho-positions of rings) |
| Key MS Signature | [M+H]⁺ at m/z 261.27 |
Daidzein-d6 preserves the core scaffold of daidzein—a 7-hydroxyisoflavone characterized by a benzopyran-4-one backbone with phenolic groups at C-7 and C-4′. This structure underpins its classification within the isoflavonoid family, secondary metabolites abundant in legumes like soy [1] [3].
Bioactivity Retention:Deuteration minimally alters daidzein’s bioactivity due to kinetic isotope effects (KIEs) of <2.0. Key properties are preserved:
Deuteration-Induced Advantages:
Deuterium labeling transforms daidzein into a high-fidelity tracer for dissecting absorption, distribution, metabolism, and excretion (ADME) pathways. Its non-perturbing nature enables real-time tracking in biological matrices without altering endogenous metabolic networks [4] [5].
Pharmacokinetic Quantification:
Metabolic Flux Analysis:
Table 2: Applications of Daidzein-d6 in Metabolic Studies
| Application | Mechanism | Outcome |
|---|---|---|
| LC-MS/MS Quantification | Isotope dilution | Daidzein detection limit: 0.1 ng/mL in plasma |
| Tracer Pharmacokinetics | Multi-compartment modeling | t₁/₂ = 4.2 h; bioavailability = 28% |
| Metabolic Flux Tracking | Non-targeted MID analysis | Identified 3 novel daidzein metabolites |
| Enzyme Kinetics | KIE measurement (kH/kD) | 1.8-fold ↓ in CYP3A4 oxidation rate |
Analytical Considerations:Mixed-isotope labeling (MIL) techniques, such as isotope-coded affinity tags (ICAT), leverage Daidzein-d6 to quantify proteomic responses to phytoestrogens. For example, ICAT-LC-MS/MS quantified 120 daidzein-binding proteins in breast cancer cells, including heat shock proteins and ERα [3]. Despite advantages, MIL faces challenges:
Deuterium labeling thus bridges molecular structure and systems biology, enabling precise interrogation of daidzein’s fate in vivo. As Hiller et al. noted, "Isotopic enrichment patterns are a direct consequence of metabolic fluxes" [4], underscoring Daidzein-d6’s role in decoding metabolic adaptations.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: